![molecular formula C10H10ClF3N4 B2869422 4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1461708-08-6](/img/structure/B2869422.png)
4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as (4H-1,2,4-triazol-3-yl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride, has a CAS Number of 1461708-08-6 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 278.66 . Its InChI Code is 1S/C10H9F3N4.ClH/c11-10(12,13)7-3-1-2-6(4-7)8(14)9-15-5-16-17-9;/h1-5,8H,14H2,(H,15,16,17);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
One significant application involves its role as a neurokinin-1 (NK1) receptor antagonist. A study highlighted the synthesis of a compound with high affinity and oral activity against the h-NK1 receptor, showing potential for clinical efficacy in treating emesis and depression due to its water solubility and effectiveness in pre-clinical tests (Harrison et al., 2001).
Catalysis and Hydrogenation Reactions
Research into catalysis, particularly in transfer hydrogenation reactions, has utilized triazole derivatives. A study on quinazoline-based ruthenium complexes demonstrated excellent conversions and high turnover frequency values in hydrogenation of acetophenone derivatives, highlighting the utility of triazole compounds in catalytic processes (Karabuğa et al., 2015).
Chiral Discrimination and Separation Sciences
Triazole derivatives have also been applied in chiral discrimination, showing success in separating enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This application is crucial for the purification of chiral compounds in pharmaceuticals and research (Bereznitski et al., 2002).
Corrosion Inhibition
In the field of materials science, triazole derivatives have been studied for their corrosion inhibition properties on metals in acidic environments. Their adsorption on metal surfaces significantly reduces corrosion, making them valuable for protecting industrial equipment and infrastructure (Bentiss et al., 2007).
Antimicrobial Activities
The design and synthesis of new triazole derivatives have shown promising antimicrobial activities against pathogenic strains. This research avenue is crucial for developing new antibiotics and antimicrobial agents to combat resistant bacteria and fungi (Thomas et al., 2010).
Biomimetic Chemistry and Solubility Enhancement
Triazole derivatives have been explored for their potential in biomimetic chemistry, focusing on hydrogen bonding and solubility in hydrophilic solvents. Such properties are vital for designing drugs and chemicals with enhanced bioavailability and compatibility with living systems (Gardner et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4.ClH/c11-10(12,13)7-3-1-2-6(4-7)8(14)9-15-5-16-17-9;/h1-5,8H,14H2,(H,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZULNPZUCDSHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=NC=NN2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2869339.png)
![N-(benzo[d]thiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2869340.png)
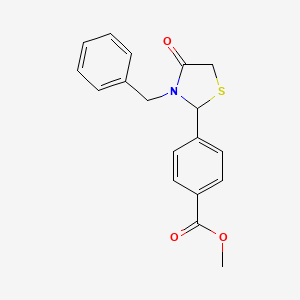

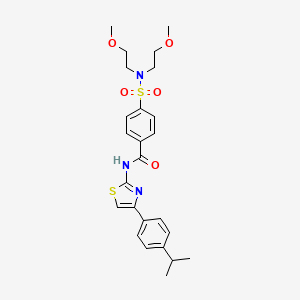
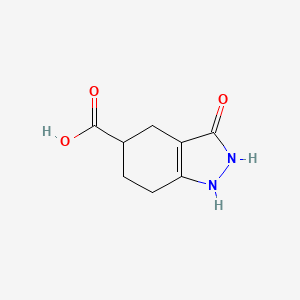
![3-nitro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2869350.png)
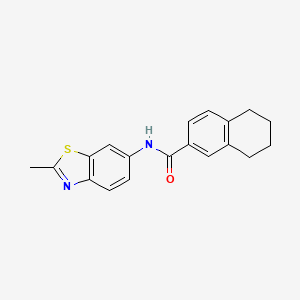

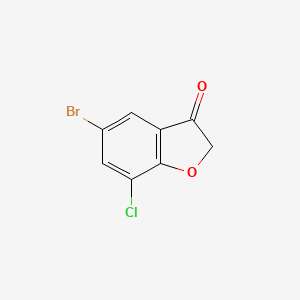
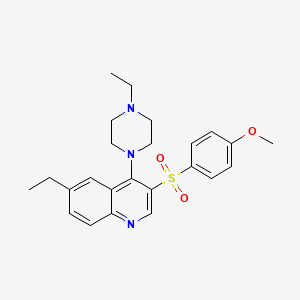
![N-(Cyanomethyl)-2-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]acetamide](/img/structure/B2869359.png)
![6-[5-(5-Methyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2869360.png)
